Product packaging for Acetic acid;2-cyanoguanidine(Cat. No.:CAS No. 142521-44-6)

Acetic acid;2-cyanoguanidine

Cat. No.: B12556744
CAS No.: 142521-44-6
M. Wt: 144.13 g/mol
InChI Key: VGWUWXUBEZVYTP-UHFFFAOYSA-N
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Description

Historical Development and Early Research Context within Guanidine (B92328) Chemistry

Guanidine, a nitrogen-rich compound, was first isolated in 1861 by Adolph Strecker through the degradation of guanine. wikipedia.org Its derivatives have since become a cornerstone of organic and medicinal chemistry. A key derivative, 2-cyanoguanidine, also known as dicyandiamide (B1669379), is a dimer of cyanamide (B42294) and has been a subject of study for its utility in synthesizing other compounds. wikipedia.orgineosopen.org Early research into guanidine chemistry was often driven by the pursuit of new dyes, pharmaceuticals, and materials. ineosopen.org For instance, a German patent was awarded in 1907 for the production of guanidinium (B1211019) nitrate (B79036) from dicyandiamide. acs.org This historical work laid the foundation for understanding the reactivity and potential applications of guanidine-containing molecules, including their interactions with other chemical species like carboxylic acids.

Chemical Significance of Guanidinium and Carboxylate Salt/Co-crystal Systems

The combination of a guanidinium group (from the protonated form of 2-cyanoguanidine) and a carboxylate group (from acetic acid) gives rise to either a salt or a co-crystal. kongunaducollege.ac.in The distinction lies in the transfer of a proton: in a salt, the proton is fully transferred from the acid (acetic acid) to the base (2-cyanoguanidine), creating charged ions. In a co-crystal, the components are held together by non-covalent interactions, such as hydrogen bonds, without a complete proton transfer. kongunaducollege.ac.innih.gov

The formation of these systems is significant for several reasons:

Crystal Engineering: The predictable and strong hydrogen bonding between guanidinium and carboxylate moieties allows for the rational design of crystal structures with specific properties. rsc.org

Modifying Physicochemical Properties: The formation of salts or co-crystals can alter properties like solubility, stability, and melting point compared to the individual components. kongunaducollege.ac.in

Supramolecular Chemistry: These systems are excellent models for studying non-covalent interactions, which are fundamental to biological processes and the development of new materials. rsc.org

The pKa difference between the acidic and basic components often dictates whether a salt or co-crystal is formed. A large pKa difference generally favors salt formation. kongunaducollege.ac.in

Nomenclature and Structural Diversity Considerations for Acetic Acid;2-Cyanoguanidine Species

The compound is systematically named This compound . Other names for 2-cyanoguanidine include dicyandiamide and guanidine-1-carbonitrile. wikipedia.org

Structural diversity in this system can arise from several factors:

Tautomerism: 2-Cyanoguanidine can exist in different tautomeric forms, which involve the migration of a proton. wikipedia.orgsciencemadness.org

Polymorphism: The solid-state packing of the acetic acid and 2-cyanoguanidine components can result in different crystal structures, known as polymorphs, each with unique physical properties.

Stoichiometry: The ratio of acetic acid to 2-cyanoguanidine in the crystal lattice can vary, leading to the formation of different co-crystals or salts.

The specific arrangement of molecules in the crystal lattice is determined by factors such as the solvent used for crystallization and the temperature.

Overview of Advanced Academic Research Trajectories

Current research involving guanidinium-carboxylate systems, and by extension, the this compound system, is exploring several advanced areas:

Functional Materials: Researchers are investigating the use of guanidinium-based co-crystals in the development of materials with interesting optical, electronic, or magnetic properties.

Catalysis: Guanidine derivatives are known to be effective catalysts in various organic reactions. ineosopen.org The formation of co-crystals can be a strategy to fine-tune the catalytic activity and selectivity.

Pharmaceutical Applications: The ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs) through co-crystallization with compounds like guanidine derivatives is a major area of research in drug development. nih.gov While this article does not delve into specific dosages, the fundamental science of these interactions is highly relevant.

Biomimetic Systems: The guanidinium group is found in the amino acid arginine and plays a crucial role in protein structure and function through interactions with carboxylate groups in other amino acids. kongunaducollege.ac.in Studying simpler systems like this compound can provide insights into these complex biological interactions. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 2-Cyanoguanidine

PropertyValue
Molecular Formula C₂H₄N₄
Molar Mass 84.08 g/mol
Appearance White crystalline solid
Melting Point 209.5 °C (409.1 °F; 482.6 K)
Solubility in Water 41.3 g/L
Density 1.400 g/cm³

Source: wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4O2 B12556744 Acetic acid;2-cyanoguanidine CAS No. 142521-44-6

Properties

CAS No.

142521-44-6

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

acetic acid;2-cyanoguanidine

InChI

InChI=1S/C2H4N4.C2H4O2/c3-1-6-2(4)5;1-2(3)4/h(H4,4,5,6);1H3,(H,3,4)

InChI Key

VGWUWXUBEZVYTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(#N)N=C(N)N

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Acetic Acid;2 Cyanoguanidine Species

Direct Synthesis Approaches: Salt Formation and Co-crystallization Protocols

The direct formation of the acetic acid;2-cyanoguanidine salt involves the reaction of its constituent acid and base components. The efficiency and nature of this process can be significantly influenced by the chosen synthetic route.

Solvent-Dependent Formation Strategies

The formation of guanidinium (B1211019) salts, including the acetic acid salt of 2-cyanoguanidine, is highly dependent on the solvent system used. The choice of solvent can influence reaction rates, yields, and even the crystalline structure of the final product. mdpi.comd-nb.info For instance, studies on the synthesis of cobalt(II) cyanoguanidine complexes have shown that using water versus methanol (B129727) as a solvent results in different coordination polyhedra and water content in the final crystal structure. mdpi.comd-nb.info The solubility of 2-cyanoguanidine itself varies significantly across different solvents, with high solubility in dimethylformamide (DMF) and lower solubility in water, methanol, and ethanol (B145695). researchgate.net This differential solubility is a critical factor in designing a crystallization process for the this compound salt.

The synthesis of related biguanide (B1667054) compounds from cyanoguanidines often employs polar solvents like alcohols (e.g., ethanol, butanol) to facilitate the reaction between the cyanoguanidine and an amine hydrochloride at elevated temperatures. nih.gov While not a direct synthesis of the acetic acid salt, this highlights the importance of the solvent in mediating reactions involving the guanidine (B92328) functional group. The reaction of 2-cyanoguanidine with acids to form various guanidine salts is a well-established principle. chembk.com Therefore, a plausible route for synthesizing this compound would involve dissolving 2-cyanoguanidine in a suitable solvent and then adding acetic acid to induce salt formation, followed by crystallization. The choice of solvent would need to be carefully considered to ensure both reactants are sufficiently soluble and that the resulting salt can be precipitated in a pure form.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), offers a solvent-free or low-solvent alternative for the synthesis of guanidine derivatives. beilstein-journals.orgresearchgate.net This approach is recognized for its efficiency, high yields, and rapid reaction times. beilstein-journals.org The synthesis of various ureas, thioureas, and guanidines has been successfully achieved through solid-state ball milling. researchgate.net

Specifically, mechanochemical methods have been employed for the synthesis of guanidinium-based ionic porous organic polymers, demonstrating the viability of this technique for reactions involving guanidinium species. rsc.org These solvent-free methods are not only environmentally friendly but can also lead to the formation of products that are difficult to obtain from solution-based methods. beilstein-journals.org The application of mechanochemistry to the synthesis of the this compound salt would involve the direct grinding of solid 2-cyanoguanidine with acetic acid, potentially with a liquid-assisted grinding (LAG) approach where a small amount of solvent is added to facilitate the reaction. This technique has proven effective for the synthesis of copper(I)/N-heterocyclic carbene complexes bearing a guanidine moiety. nih.gov

Role of Acetic Acid in Guanidine Derivatization Reactions

Acetic acid can play multiple roles in reactions involving guanidine derivatives. Primarily, it acts as a proton source to form guanidinium salts. chembk.com This protonation activates the guanidine group for subsequent reactions. In some cases, acetic acid can also serve as a solvent or a catalyst. For example, in the synthesis of certain cyanoguanidine derivatives, acetic acid is used as the reaction solvent. google.com

Furthermore, in the context of synthesizing guanidinoacetic acid, a related compound, acetic acid can be used for pH control during the reaction. google.com The derivatization of guanidino compounds for analytical purposes, such as gas chromatography, often involves reactions carried out in buffered solutions, where acetic acid and its conjugate base can be used to maintain a specific pH range. oup.comscispace.com In the synthesis of some complex organic molecules, acetic acid is used to neutralize the reaction mixture to a specific pH to facilitate the precipitation of the desired product. rsc.org

Precursor Synthesis of 2-Cyanoguanidine

The availability of 2-cyanoguanidine is a prerequisite for the synthesis of its acetic acid salt. This precursor is primarily produced through the dimerization of cyanamide (B42294).

Cyanamide Dimerization Pathways

2-Cyanoguanidine, also known as dicyandiamide (B1669379), is formed through the dimerization of cyanamide (H₂NCN). wikipedia.orgwikipedia.org This reaction is typically carried out by treating cyanamide with a base. wikipedia.orgsciencemadness.org The dimerization is favored under alkaline conditions (high pH) and is hindered by acidic conditions or low temperatures. wikipedia.org The process is often conducted in an aqueous solution. atamanchemicals.com For instance, a 25% cyanamide solution can be adjusted to a pH of 8-9 and heated to approximately 80°C for a couple of hours to achieve complete conversion to 2-cyanoguanidine. atamanchemicals.com The mechanism involves the nucleophilic attack of a deprotonated cyanamide molecule on the carbon atom of another cyanamide molecule.

The dimerization can also be influenced by the presence of other reagents. For example, in prebiotic chemistry studies, the dimerization of cyanamide in the presence of amino acids has been shown to yield dipeptides, indicating the reactive nature of the intermediates. nasa.gov

Alternative Industrial and Laboratory Preparations from Thiourea (B124793) and Calcium Cyanamide

Industrially, 2-cyanoguanidine is often produced from calcium cyanamide (CaCN₂). chembk.com The process involves the hydrolysis of calcium cyanamide with water, which produces a suspension of calcium hydroxide (B78521) and a solution of cyanamide. chembk.com After filtering off the calcium hydroxide, the cyanamide solution is treated with carbon dioxide to precipitate the remaining calcium as calcium carbonate. The resulting purified cyanamide solution is then subjected to controlled polymerization under weakly alkaline conditions to form 2-cyanoguanidine. chembk.com The optimal pH for this polymerization is temperature-dependent. chembk.com

Another laboratory-scale preparation of 2-cyanoguanidine starts from thiourea. This method involves the desulfurization of thiourea in the presence of a catalyst, such as mercuric oxide. atamanchemicals.com A more direct reaction involves boiling thiourea with copper(II) oxide in water. sciencemadness.org The reaction yields 2-cyanoguanidine, copper(I) sulfide, and water. After boiling for several hours, the solid byproducts are filtered off, and the 2-cyanoguanidine is crystallized from the cooled filtrate. sciencemadness.org

PrecursorReagents/ConditionsProduct
CyanamideBase (e.g., ammonia (B1221849), alkaline earth hydroxides), Water, Heat (approx. 80°C), pH 8-92-Cyanoguanidine atamanchemicals.com
Calcium Cyanamide1. Water (hydrolysis) 2. Carbon Dioxide (decalcification) 3. Weakly alkaline conditions, Heat2-Cyanoguanidine chembk.com
ThioureaCopper(II) oxide, Water, Boiling2-Cyanoguanidine sciencemadness.org
ThioureaMercuric oxide (catalyst)2-Cyanoguanidine atamanchemicals.com

Formation of this compound within Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis. nih.gov Within these systems, the combination of acetic acid and 2-cyanoguanidine serves as a powerful tool for constructing diverse heterocyclic scaffolds. Acetic acid's primary role is often to activate the cyanoguanidine molecule. As a weak acid, it can protonate the nitrile group in cyanoguanidine, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. scholaris.ca This activation is crucial for reactions that would otherwise be too slow. scholaris.ca

For instance, glacial acetic acid is employed as an efficient acidic medium for the metal-free, one-pot synthesis of spiroacridines and spiroquinolines from reactants including an aniline, isatin, and a 1,3-dione. rsc.org While 2-cyanoguanidine is not a direct reactant in this specific example, the principle of using acetic acid to drive the reaction is well-established. In other MCRs, 2-cyanoguanidine is a key building block. It participates in reactions to form substituted pyrimidines and biguanides. sci-hub.seresearchgate.netsciensage.info For example, a one-pot, four-component reaction of cyanoguanidine, aromatic aldehydes, and malononitrile (B47326) can be used to prepare pyrimidine (B1678525) derivatives. researchgate.net

Similarly, acetic acid is used as a solvent and catalyst in the three-component reaction of 5-aminotetrazole, cyanamide (the monomer of 2-cyanoguanidine), and various aldehydes to yield N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines under microwave irradiation. thieme-connect.com The acidic environment facilitates the necessary condensations and cyclizations. In some cases, heating reactants in the presence of acetic acid can drive the reaction toward the desired product, such as the formation of dihydropyrimidin-2-ones from unstable intermediates in Biginelli-type reactions. beilstein-journals.orgnih.gov

The following table summarizes various multicomponent reaction systems where acetic acid and/or 2-cyanoguanidine (or its precursor) are utilized, illustrating the conditions under which an activated this compound species might form and react.

Reaction TypeReactantsRole of Acetic Acid / 2-CyanoguanidineConditionsProductReference
Biginelli-type ReactionDiethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate, aryl aldehydes, urea (B33335)Acetic acid used for heating to promote dephosphorylation and formation of the final product.HeatingDihydropyrimidin-2-ones beilstein-journals.orgnih.gov
Triazine Synthesis5-aminotetrazole, cyanamide, aromatic aldehydesAcetic acid serves as the solvent and catalyst. Cyanamide is the precursor to 2-cyanoguanidine.Microwave irradiationN2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines thieme-connect.com
Pyrimidine SynthesisCyanoguanidine, aromatic aldehydes, malononitrile2-Cyanoguanidine is a key structural component.Reflux for 10 hours with sodium methoxide (B1231860) catalyst.Substituted pyrimidines researchgate.net
Cyclic Guanidine SynthesisCyanamide, polyamine, weak acidA weak acid (pKa 5.0-13.5), such as acetic acid, is a required component.75°C to 200°C for 60 to 180 minutes.Cyclic guanidine google.com

Optimization and Process Intensification of Synthetic Routes

The optimization of synthetic routes involving 2-cyanoguanidine is critical for improving efficiency, yield, and sustainability, particularly in industrial applications. Key parameters that are often manipulated include temperature, pH, reaction time, and reactant ratios. For example, in the synthesis of guanidinoacetic acid from cyanamide and glycine, controlling the concentration of the dicyandiamide (2-cyanoguanidine) impurity is crucial to prevent the formation of unwanted byproducts like melamine (B1676169). google.com The process is optimized by keeping the dicyandiamide content below 5 wt.-% and controlling the ammonia concentration, which can be achieved by stripping it from the reaction mixture or by adding an acid if the pH rises above 10. google.com

Process intensification represents a paradigm shift in chemical manufacturing, aiming for smaller, safer, and more energy-efficient processes. For raw materials like dicyandiamide, which is a key starting material for the widely used anti-diabetic drug metformin, process intensification is of high interest. biospectrumindia.com Techniques such as continuous flow synthesis offer significant advantages over traditional batch processing. Continuous flow systems can provide superior control over reaction parameters, leading to better yields, higher purity, and enhanced safety, especially for exothermic reactions. biospectrumindia.com The CSIR-National Chemical Laboratory (NCL) in India has identified dicyandiamide as a critical raw material and is developing continuous flow processes to ensure a stable domestic supply chain. biospectrumindia.com

Another optimization strategy involves the use of alternative catalysts or reaction media. While many syntheses of biguanides from 2-cyanoguanidine traditionally use hydrochloric acid, replacing it with trimethylsilyl (B98337) chloride has been shown to increase yield, purity, and tolerance to other functional groups. scholaris.ca The table below details parameters that are often optimized in syntheses involving 2-cyanoguanidine.

SynthesisOptimized ParameterEffect of OptimizationMethodologyReference
Guanidino Acetic Acid SynthesisDicyandiamide and ammonia concentrationPrevents formation of melamine byproduct; improves yield and purity.Keep dicyandiamide < 5 wt.-% and ammonia < 20 g/L by stripping or pH control. google.com
Biguanide SynthesisAcid catalystImproved yield, purity, and functional group tolerance.Replacement of HCl with trimethylsilyl chloride. scholaris.ca
Biguanide SynthesisReaction conditionsAchieves moderate to excellent yields for substituted cyanoguanidines.Use of amine hydrochloride salts in 1-butanol (B46404) under reflux. scholaris.ca
Pharmaceutical Intermediate Synthesis (e.g., Metformin)Process typeBrings down production cost, minimizes chemical use, improves safety and environmental profile.Implementation of multi-step continuous flow synthesis. biospectrumindia.com

Advanced Structural Elucidation and Intermolecular Interactions

Solid-State Structural Characterization via X-ray Diffraction

While a specific single-crystal X-ray diffraction study for the acetic acid;2-cyanoguanidine adduct is not detailed in the available literature, its structural characteristics can be inferred from the known crystal structures of its components and the well-established principles of supramolecular chemistry that govern co-crystal formation. japtronline.comjaptronline.com

In the solid state, pure acetic acid does not form the cyclic dimers commonly observed in the gas phase; instead, its molecules are linked by hydrogen bonds to form infinite chains. scispace.com 2-Cyanoguanidine, on the other hand, is a planar molecule possessing multiple hydrogen bond donor sites (the amine and imine N-H groups) and acceptor sites (the nitrile and imine nitrogens). atamanchemicals.commdpi.com

The formation of an adduct between acetic acid and 2-cyanoguanidine would be driven by the creation of strong intermolecular hydrogen bonds that are more favorable than the self-association of the individual components. japtronline.comjaptronline.com The primary interaction is expected to be a robust supramolecular synthon formed between the carboxylic acid group of acetic acid and the guanidine (B92328) moiety of 2-cyanoguanidine. This would involve strong charge-assisted hydrogen bonds, specifically O-H···N and N-H···O interactions. nih.govnih.gov These powerful interactions would disrupt the native catemeric chain structure of solid acetic acid, leading to a new, intricate three-dimensional network where acetic acid and 2-cyanoguanidine molecules are linked. The specific packing arrangement would be dictated by the optimization of these hydrogen bonds and other weaker van der Waals forces. scispace.com

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Group (Molecule) Acceptor Group (Molecule) Type of Interaction
Carboxyl O-H (Acetic Acid) Imine N (2-cyanoguanidine) Strong Heterosynthon (O-H···N)
Amine/Imine N-H (2-cyanoguanidine) Carbonyl O (Acetic Acid) Strong Heterosynthon (N-H···O)

2-Cyanoguanidine is known to exist in at least two tautomeric forms, which differ in the position of a proton and the bonding of the nitrogen atom attached to the nitrile group. wikipedia.orgsciencemadness.org These are often referred to as the cyanoimine and cyanoamine forms. mdpi.com In known crystal structures of its coordination compounds, 2-cyanoguanidine typically adopts the planar cyanoimine tautomeric form. mdpi.com

When combined with acetic acid, a crucial aspect to consider is the possibility of proton transfer, which leads to a prototropic equilibrium. The outcome—whether the solid exists as a neutral co-crystal or an ionic salt—is largely determined by the difference in the pKa values of the components (ΔpKa = [pKa(base) - pKa(acid)]). nih.gov If the proton of acetic acid is fully transferred to the more basic nitrogen of the guanidine group, the resulting solid would be an acetate-cyanoguanidinium salt. X-ray diffraction would precisely locate the proton, but in its absence, solid-state NMR spectroscopy serves as a powerful alternative for determining the protonation state. iastate.edu

Tautomeric forms of 2-cyanoguanidineFigure 1: The two common tautomeric forms of 2-cyanoguanidine. mdpi.com

The conformational landscape of the individual molecules is a key factor in their solid-state assembly. The carboxyl group of acetic acid can exist in two primary planar conformations: syn and anti, defined by the O=C-O-H dihedral angle. nih.gov While the syn conformation is generally more stable in the gas phase, the energetic difference can be small, and the local environment can influence the preferred form. nih.govacs.org 2-Cyanoguanidine is established as an essentially planar molecule. mdpi.com

In the crystalline state of the adduct, the molecules would adopt a single, fixed conformation that is locked in place by the crystal packing forces and the hydrogen-bonding network. The specific conformation of the acetic acid molecule within the co-crystal would be that which best facilitates the strongest possible hydrogen bonds with the surrounding 2-cyanoguanidine molecules. Determining this conformation definitively would require experimental structural elucidation via X-ray diffraction. ucl.ac.uk

Spectroscopic Investigations for Structural Features in Solution and Solid Phases

Spectroscopic techniques provide invaluable insight into the molecular structure, bonding, and dynamics of the this compound compound in both solid and solution states.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the formation of intermolecular interactions such as hydrogen bonds. nih.gov The formation of a co-crystal between acetic acid and 2-cyanoguanidine would result in noticeable shifts in the characteristic vibrational frequencies of the functional groups involved in bonding. tbzmed.ac.ir

Acetic Acid: The most prominent bands for acetic acid are the carbonyl (C=O) stretch, typically found between 1700-1790 cm⁻¹, and the broad hydroxyl (O-H) stretching band centered around 3000 cm⁻¹.

2-Cyanoguanidine: Key vibrations include the N-H stretching modes (3000-3500 cm⁻¹), the nitrile (C≡N) stretch (~2200 cm⁻¹), and the imine (C=N) stretch (~1650 cm⁻¹). mdpi.comresearchgate.net

Upon formation of the O-H···N and N-H···O hydrogen bonds in the co-crystal, the following changes in the spectra are anticipated:

The C=O stretching frequency of acetic acid would shift to a lower wavenumber (a red shift) due to the weakening of the double bond upon hydrogen bonding to its oxygen atom. tbzmed.ac.ir

The O-H stretch of acetic acid would likely broaden further and shift significantly to a lower frequency, indicative of its participation in a strong hydrogen bond.

The N-H stretching and bending modes of 2-cyanoguanidine would also be perturbed, shifting in position and changing in shape, confirming the involvement of the N-H groups in the hydrogen-bonding network. nih.gov

These spectral shifts provide definitive evidence for the formation of a new solid phase distinct from a simple physical mixture of the components.

Table 2: Expected Vibrational Frequency Shifts upon Co-crystal Formation

Functional Group Typical Wavenumber (cm⁻¹) Expected Shift upon H-Bonding
O-H stretch (Acetic Acid) ~3000 (broad) Red shift (to lower frequency)
C=O stretch (Acetic Acid) ~1700-1790 Red shift (to lower frequency)
N-H stretch (2-cyanoguanidine) ~3000-3500 Shift in frequency and broadening
C≡N stretch (2-cyanoguanidine) ~2200 Minor shift

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics in both solution and solid states.

Solution-State NMR: In solution, the protons of the carboxylic acid (COOH) and the guanidine (NH) groups are exchangeable. The ¹H NMR spectrum would show signals for these protons, with chemical shifts that are highly sensitive to solvent, concentration, and temperature due to dynamic hydrogen-bonding equilibria. mdpi.com The carboxylic acid proton of acetic acid typically resonates in the 10-13 ppm region. researchgate.net The presence of 2-cyanoguanidine would influence this chemical shift due to intermolecular interactions. Techniques like 2D NOESY could reveal through-space proximities between the protons of the two different molecules, confirming their association in solution.

Solid-State NMR (SSNMR): SSNMR is particularly well-suited for characterizing multicomponent solids like co-crystals and salts. iastate.edunih.gov ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra can distinguish between a co-crystal and a physical mixture, as the chemical shifts of carbons near the interaction sites will be different. nih.gov Furthermore, SSNMR is one of the most definitive methods for determining the protonation state. By using advanced techniques that measure ¹H-¹⁵N distances or correlations, it is possible to unambiguously locate the acidic proton and thus distinguish between a neutral hydrogen bond (co-crystal) and a formal N⁺-H bond (salt). iastate.edunih.gov

Mass Spectrometry for Molecular Fragmentation Patterns and Isotopic Abundance

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This methodology provides critical information regarding the molecular weight, elemental composition, and structural features of a compound through the analysis of its fragmentation patterns and isotopic distribution. For a compound like this compound, which is a salt formed from acetic acid and 2-cyanoguanidine (also known as dicyandiamide), mass spectrometry reveals characteristics of the individual components. In the mass spectrometer, particularly with soft ionization techniques, the components are likely to be observed separately.

Hard ionization techniques, such as electron impact (EI), impart significant energy to the analyte molecules, leading to extensive fragmentation. This can make it difficult to observe the molecular ion peak. acdlabs.com In contrast, soft ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) use less energy, resulting in minimal fragmentation and a more prominent molecular ion peak, which is crucial for determining the molecular weight. acdlabs.combris.ac.uk

Molecular Fragmentation Patterns

The fragmentation of a molecule within a mass spectrometer is a reproducible process that yields a unique pattern of fragment ions, offering valuable insights into its chemical structure. acdlabs.com

Acetic Acid Fragmentation:

The mass spectrum of acetic acid (C₂H₄O₂) shows a distinct molecular ion peak. chemicalbook.comnist.gov Under electron ionization, characteristic fragmentation occurs due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org The most prominent fragments arise from the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH). libretexts.org

Table 1: Characteristic Mass Spectrometry Fragments of Acetic Acid

m/z Ion/Fragment Proposed Loss Relative Abundance
60 [CH₃COOH]⁺• Molecular Ion High
45 [COOH]⁺ Loss of -CH₃ High
43 [CH₃CO]⁺ Loss of -OH Very High (Often Base Peak)

Note: Relative abundances can vary depending on the ionization method and energy.

2-Cyanoguanidine (Dicyandiamide) Fragmentation:

2-Cyanoguanidine (C₂H₄N₄) is a nitrogen-rich compound, and its fragmentation pattern is influenced by the stability of the resulting nitrogen-containing ions. nih.gov While detailed fragmentation studies specifically for 2-cyanoguanidine are not extensively documented in the provided context, general principles of fragmentation for nitrogen-containing compounds can be applied. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. nih.gov Fragmentation would likely involve the loss of small, stable neutral molecules such as ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or hydrogen cyanide (HCN).

Table 2: Predicted Mass Spectrometry Fragments of 2-Cyanoguanidine

m/z Ion/Fragment Proposed Loss
84 [C₂H₄N₄]⁺• Molecular Ion
67 [C₂H₂N₃]⁺ Loss of -NH₂
43 [CH₂N₂]⁺ Loss of -CN₂H₂

Note: This table is based on theoretical fragmentation pathways.

Isotopic Abundance

Isotopic abundance analysis by mass spectrometry allows for the determination of the relative prevalence of an element's isotopes. The mass spectrum of a compound will show a primary peak for the monoisotopic mass (M) and smaller peaks at higher mass-to-charge ratios (M+1, M+2, etc.) corresponding to molecules containing heavier isotopes.

For acetic acid (C₂H₄O₂) and 2-cyanoguanidine (C₂H₄N₄), the elements carbon, hydrogen, oxygen, and nitrogen have naturally occurring stable isotopes:

Carbon: ¹²C (98.9%) and ¹³C (1.1%)

Hydrogen: ¹H (99.98%) and ²H (0.015%)

Oxygen: ¹⁶O (99.76%), ¹⁷O (0.04%), and ¹⁸O (0.20%)

Nitrogen: ¹⁴N (99.63%) and ¹⁵N (0.37%)

The presence of these heavier isotopes results in M+1 and M+2 peaks in the mass spectrum. The relative intensities of these peaks can be used to confirm the elemental formula of the molecule or fragment. For instance, the contribution of ¹³C is the most significant factor for the M+1 peak in organic molecules. The isotopic abundance ratio of these peaks can be precisely measured, and any significant deviation from the natural abundance could indicate isotopic enrichment. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Acetic acid
2-cyanoguanidine
Ammonia
Cyanamide

Theoretical and Computational Investigations of Acetic Acid;2 Cyanoguanidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. For the acetic acid;2-cyanoguanidine system, DFT would be an ideal method to investigate the relative stabilities of different possible tautomers and conformers.

2-Cyanoguanidine can exist in several tautomeric forms due to the migration of protons among its nitrogen atoms. When complexed with acetic acid, the energetic landscape of these tautomers could be significantly altered. DFT calculations could be used to:

Optimize the geometries of various plausible tautomers of the this compound complex.

Calculate the electronic energies of these optimized structures to determine their relative stabilities.

Compute the Gibbs free energies by including zero-point vibrational energies and thermal corrections, which would provide a more accurate picture of the tautomeric equilibrium at a given temperature.

A hypothetical data table of relative energies for different tautomers, if calculated, would look like this:

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Tautomer 10.000.00
Tautomer 25.304.80
Tautomer 38.157.90

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this system has been found.

Understanding the nature of the chemical bonds and the distribution of electronic charge within the this compound complex is crucial for explaining its structure and reactivity. DFT calculations can provide detailed information on these aspects through various analysis methods:

Natural Bond Orbital (NBO) Analysis: This method would allow for the investigation of donor-acceptor interactions between the orbitals of acetic acid and 2-cyanoguanidine, quantifying the strength of hydrogen bonds and other non-covalent interactions.

Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density could identify and characterize the bond critical points, providing a rigorous definition of the chemical bonds and their strengths within the complex.

Mulliken and Natural Population Analysis: These methods would be used to calculate the partial atomic charges on each atom in the complex. This information is vital for understanding the electrostatic interactions and predicting the reactive sites of the molecule. For instance, it would reveal the extent of charge transfer from 2-cyanoguanidine to acetic acid upon complexation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase, the behavior of the this compound system in a solution is of great practical importance. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

For the this compound system, MD simulations could be employed to:

Simulate the complex in various solvents (e.g., water, ethanol) to understand how the solvent molecules interact with the solute.

Investigate the solvation structure by calculating radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different atoms of the complex.

Study the dynamics of the complex , including its conformational changes and the stability of intermolecular hydrogen bonds in the presence of a solvent. This would reveal whether the gas-phase minimum energy structure is maintained in solution.

Computational Studies of Intermolecular Forces (e.g., hydrogen bonding, van der Waals interactions, π-stacking)

The stability and structure of the this compound complex are governed by a variety of intermolecular forces. Computational methods can be used to dissect and quantify these interactions.

Hydrogen Bonding: The primary interaction between acetic acid and 2-cyanoguanidine is expected to be strong hydrogen bonding between the carboxylic acid group of acetic acid and the amino or imino groups of 2-cyanoguanidine. High-level quantum chemical calculations could precisely determine the geometries and energies of these hydrogen bonds.

A hypothetical breakdown of interaction energies could be presented in a table like this:

Interaction TypeEstimated Energy (kcal/mol)
Hydrogen Bonding-10 to -15
Van der Waals-2 to -5
Electrostatic-8 to -12

Note: This data is illustrative and not based on actual calculations for the specified compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to explore potential reaction pathways between acetic acid and 2-cyanoguanidine. For instance, under certain conditions, these two molecules might undergo a condensation reaction.

To study such a reaction, computational chemists would:

Propose a plausible reaction mechanism , identifying potential intermediates and transition states.

Calculate the potential energy surface of the reaction using quantum chemical methods. This involves locating the structures and energies of the reactants, products, intermediates, and transition states.

Determine the activation energies for each step of the reaction. This information is crucial for predicting the reaction kinetics and identifying the rate-determining step.

By mapping out the entire reaction pathway, computational modeling could provide a detailed, atomistic understanding of how acetic acid and 2-cyanoguanidine react, which would be difficult to obtain through experimental means alone.

Chemical Reactivity and Derivatization Pathways

Reactions of 2-Cyanoguanidine as a Core Reagent in the Presence of Carboxylic Acids/Derivatives

As a core reagent, 2-cyanoguanidine (also known as dicyandiamide) engages in numerous synthetic pathways when reacting with or in the presence of carboxylic acids like acetic acid. The acid typically functions by protonating the nitrile group or one of the nitrogen atoms of the guanidine (B92328) moiety, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack.

The synthesis of biguanides represents a cornerstone of 2-cyanoguanidine chemistry. The reaction involves the addition of an amine to the cyano group of 2-cyanoguanidine. This transformation is frequently catalyzed by an acid, which activates the cyano group through protonation, facilitating the subsequent nucleophilic attack by the amine. While strong mineral acids like hydrochloric acid are common, carboxylic acids can also provide the necessary acidic environment.

Several established methods are employed for this synthesis:

Heating in a Solvent: This is a widely used method where 2-cyanoguanidine and an amine hydrochloride salt are heated in a polar solvent, such as ethanol (B145695). Proton exchange at elevated temperatures leads to the activation of 2-cyanoguanidine.

Fusion of Reagents: The direct fusion of a mixture of 2-cyanoguanidine and an amine salt at high temperatures (135–200 °C) can yield biguanides, often in moderate to good yields.

Use of Copper Salts: In the presence of copper salts like CuCl₂, primary amines react with 2-cyanoguanidine in refluxing water. The reaction proceeds via the formation of a pink copper-biguanide complex, from which the final product is liberated.

The choice of method can depend on the reactivity of the amine, with anilines generally being more reactive than aliphatic amines.

Table 1: Synthesis Methods for Substituted Biguanide (B1667054) Derivatives
MethodTypical ReagentsConditionsExample ProductReference
Heating in Solvent2-Cyanoguanidine, Amine HydrochlorideBoiling ethanol or water, often under pressureEthylbiguanide, Phenylbiguanide
Fusion2-Cyanoguanidine, Amine SaltHeat at 135–200 °CAllylbiguanide
Copper Salt Catalysis2-Cyanoguanidine, Primary Amine, CuCl₂Refluxing waterN¹-butylbiguanide (Buformin)

2-Cyanoguanidine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. These reactions often occur under acidic conditions, where the acid catalyzes the condensation and subsequent cyclization steps. The resulting heterocyclic structures, sometimes referred to as "biguanide-like" molecules, are important scaffolds in medicinal chemistry and materials science.

Key examples of these cyclocondensation reactions include:

Formation of 2-Guanidinoquinazolinones: The reaction of 2-cyanoguanidine with anthranilic acid under strong acid conditions (e.g., sulfuric acid) leads to the formation of 2-guanidinoquinazolinones through a dehydration process.

Synthesis of 2,4-Diaminoquinazolines: When reacted with 2-cyanoanilines in the presence of a strong acid, 2-cyanoguanidine yields 2,4-diaminoquinazolines.

Formation of Benzothiazinones: With 2-mercaptobenzoic acid, 2-cyanoguanidine undergoes cyclocondensation to produce the corresponding benzothiazinone derivative.

Synthesis of Triazines: Condensation of 2-cyanoguanidine with nitriles can yield substituted 1,3,5-triazines, such as acetoguanamine and benzoguanamine.

Table 2: Examples of Cyclocondensation Reactions Involving 2-Cyanoguanidine
ReactantConditionsHeterocyclic ProductReference
Anthranilic AcidSulfuric Acid2-Guanidinoquinazolinone
2-CyanoanilineStrong Acid2,4-Diaminoquinazoline
2-Mercaptobenzoic AcidRefluxing waterBenzothiazinone derivative
Acetonitrile (RCN)CondensationAcetoguanamine

The reaction of 2-cyanoguanidine with highly electrophilic reagents like acid chlorides and isothiocyanates provides pathways to more complex and novel molecular scaffolds, particularly various substituted guanidines and triazines.

Reactions with Acid Chlorides: While direct reaction with 2-cyanoguanidine is complex, biguanides (derived from 2-cyanoguanidine) react with acid chlorides or esters to form substituted 1,3,5-triazine (B166579) derivatives. This two-step approach, starting from 2-cyanoguanidine, allows for the construction of highly functionalized triazine rings, which are of significant interest in medicinal chemistry.

Reactions with Isothiocyanates: Carbamoyl isothiocyanates are versatile reagents for synthesizing multisubstituted guanidines. The reaction of an amine with an isothiocyanate can generate a thiourea (B124793) intermediate, which can then be converted to a guanidine. For example, solid-phase synthesis methods have been developed using acyl isothiocyanate resins to produce a variety of sterically demanding mono- and disubstituted guanidines. Isothiocyanates are electrophiles that react with nucleophiles at the central carbon atom.

Acid-Base Equilibrium and Proton Transfer Dynamics

The chemical reactivity of 2-cyanoguanidine is intrinsically linked to its acid-base properties. The molecule exhibits tautomerism and can exist in a zwitterionic form, creating a complex equilibrium that is sensitive to the surrounding chemical environment.

Tautomerism and Zwitterionic Forms: 2-Cyanoguanidine can exist in at least two tautomeric forms, which differ in the position of a proton and the bonding of the nitrogen atom attached to the cyano group. Furthermore, it can form a zwitterion through an internal acid-base reaction between its nitrogen atoms. This equilibrium influences which sites on the molecule are most nucleophilic or basic.

Protonation in Acidic Media: In the presence of an acid such as acetic acid, the nitrogen atoms of the guanidine moiety can be protonated. According to the Brønsted–Lowry theory, 2-cyanoguanidine acts as a base, accepting a proton from the acid. This protonation is a critical first step in many of its reactions, as it activates the molecule for further transformations, such as the addition of nucleophiles to the cyano group.

Proton Transfer Dynamics: Proton transfer is an ultrafast process fundamental to acid-base chemistry. While specific studies on the proton transfer dynamics of the acetic acid/2-cyanoguanidine system are not readily available, research on other photoacidic molecules shows that such transfers can occur on the picosecond (10⁻¹² s) timescale. The rate of proton transfer is crucial in determining reaction mechanisms and can be influenced by the solvent and the pKa difference between the acid and the base.

Polymerization and Oligomerization Phenomena involving 2-Cyanoguanidine

2-Cyanoguanidine is itself an oligomer, specifically a dimer of cyanamide (B42294). Its formation from cyanamide occurs under basic conditions. In acidic or neutral environments and especially upon heating, 2-cyanoguanidine can undergo further reactions to form larger oligomers and polymers.

Formation of Melamine (B1676169): When heated, 2-cyanoguanidine can trimerize to form melamine (2,4,6-triamino-1,3,5-triazine), a highly stable and industrially important thermosetting polymer precursor.

Resin Formation: In conjunction with other reagents like formaldehyde (B43269), 2-cyanoguanidine is used to produce resins. The dicyandiamide-formaldehyde resin, for instance, is employed as a dye-fixing agent in the textile industry. This involves the polycondensation of the monomers to form a cross-linked polymer network.

Curing Agent for Epoxy Resins: 2-Cyanoguanidine is widely used as a latent curing agent for epoxy resins. Upon heating, it becomes reactive and initiates the polymerization and cross-linking of the epoxy polymer chains, transforming the liquid resin into a hard, durable solid.

Catalytic Roles in Organic Transformations

Both 2-cyanoguanidine and its derivatives can play catalytic roles in a variety of organic reactions. The presence of multiple nitrogen atoms allows these molecules to act as bases, nucleophiles, or ligands for metal catalysts.

Catalysis by Biguanide Derivatives: Biguanides, which are readily synthesized from 2-cyanoguanidine, have been reported to act as catalysts in organic synthesis, for example, in the transesterification of vegetable oils.

Curing of Epoxy Resins: As mentioned, 2-cyanoguanidine acts as a catalytic curing agent for epoxy resins. Its role is to initiate the ring-opening polymerization of the epoxide groups.

Synthesis of Heterocycles: In some synthetic procedures, acetic acid itself can serve as a catalyst. For instance, the synthesis of certain 1,3,5-triazine derivatives can be promoted by catalytic amounts of acetic acid under ultrasonic irradiation. While not a direct catalytic role for the "Acetic acid;2-cyanoguanidine" compound, it highlights the synergistic potential of these components in facilitating organic transformations.

Advanced Analytical Methodologies for Acetic Acid;2 Cyanoguanidine and Its Derivatives in Research Contexts

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For polar compounds like guanidines, ion chromatography and high-performance liquid chromatography are particularly effective.

Ion chromatography (IC) is a powerful technique for determining ionic species and is well-suited for the analysis of guanidine (B92328) compounds, which are strongly basic and exist as cations in acidic conditions. rsc.orgnih.gov This method is particularly valuable for trace analysis in complex environmental and biological matrices where high levels of interfering substances are present. rsc.orgthermofisher.com

Researchers have developed novel IC materials specifically designed to separate cationic pharmaceuticals, including guanidine compounds. rsc.orgnih.govrsc.org One such material is based on glutamic acids bonded to resorcinarene moieties, which are in turn bound to a divinylbenzene macroporous resin. rsc.orgnih.gov Using this stationary phase, sensitive detection of various guanidine compounds has been achieved. Detection limits in the range of 5–30 μg L⁻¹ were accomplished using integrated pulsed amperometric detection (IPAD). rsc.orgnih.gov Alternative detection methods like suppressed conductivity (CD) and UV-vis have yielded similar detection limits, ranging from 2–66 μg L⁻¹, although they were not able to detect all analytes. rsc.orgnih.gov

The robustness of IC for complex matrices has been demonstrated through the analysis of various water sources, including river, lake, and marsh water. rsc.orgnih.gov Despite matrix effects, the sensitivity for guanidine compounds remained in the 100 μg L⁻¹ range, with apparent recoveries between 80–96%. rsc.orgnih.gov The precision of these methods is high, with peak area precision reported between 0.01–2.89% for IPAD, CD, and UV-vis detection. nih.gov For pharmaceutical formulations, an IC method using a Dionex IonPac CS20 cation-exchange column and suppressed conductivity detection allows for the determination of guanidine in approximately 8 minutes without the need for prior derivatization. thermofisher.com This method achieved a limit of detection (LOD) of 0.0045 mg/L and a limit of quantitation (LOQ) of 0.0125 mg/L. thermofisher.com To handle highly complex samples, two-dimensional matrix elimination ion chromatography can be employed to improve the detection of trace analytes by separating them from matrix ions in the first dimension before analysis in the second dimension. thermofisher.com

Table 1: Performance of Ion Chromatography Methods for Guanidine Compounds

Parameter Method 1: Resorcinarene-based Column rsc.orgnih.gov Method 2: Dionex IonPac CS20 Column thermofisher.com
Application Trace analysis in surface water Assay in pharmaceutical formulations
Detector(s) IPAD, Suppressed Conductivity, UV-vis Suppressed Conductivity
Detection Limit 5–30 μg L⁻¹ (IPAD) 0.0045 mg/L (LOD)
Quantitation Limit Not specified 0.0125 mg/L (LOQ)
Recovery 80–96% in river, lake, and marsh water Good recoveries reported in spiked matrix
Run Time Not specified 8 minutes

| Derivatization | Not required | Not required |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and for real-time monitoring of chemical reactions. rsc.orgrsc.org Its high resolution and sensitivity make it ideal for separating the target compound from impurities, by-products, and unreacted starting materials.

For purity assessment, Reverse-Phase HPLC (RP-HPLC) is commonly used. A typical method for analyzing guanidine derivatives involves an Ascentis Express C18 column with UV detection at multiple wavelengths (e.g., 214, 254, 280 nm). rsc.org The mobile phase often consists of a gradient mixture of water and acetonitrile (ACN) with an additive like formic acid to ensure proper ionization and peak shape. rsc.org The purity of synthesized compounds can be determined by the relative peak area of the main component in the chromatogram. rsc.org For instance, the purity of a synthesized guanidine derivative was found to be 99.5% with a retention time of 7.850 minutes under specific gradient conditions. rsc.org Another application describes the separation of 1-(4-Chlorophenyl)-3-cyanoguanidine using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

HPLC is also a powerful Process Analytical Technology (PAT) for reaction monitoring. rsc.orgresearchgate.net Automated systems that can perform unattended sample aliquoting, dilution, and immediate analysis via HPLC-MS have been developed. rsc.org These systems provide highly reproducible and accurate reaction profiles, enabling detailed mechanistic studies. rsc.org This approach has been successfully applied to monitor diverse and challenging reactions, such as a Cu(I)-catalyzed azide-alkyne cycloaddition, a Suzuki cross-coupling with heterogeneous reagents, and complex multicomponent cascade reactions. rsc.org A patent also describes an HPLC method for detecting the dicyandiamide (B1669379) (2-cyanoguanidine) content in cyanamide (B42294) solutions, using a cation exchange column and a UV detector set between 195-215 nm. google.com

Table 2: Example HPLC Conditions for Analysis of Guanidine Derivatives

Parameter Purity Assessment Method rsc.org Reaction Monitoring / Content Detection google.com
Column Supelco Ascentis Express C18 (100mm x 4.6 mm, 5 µm) Dionex IonPac CS16 Cation Exchange (250 mm)
Mobile Phase Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) Isocratic: 10-25 mmol Methanesulfonic acid
Detector UV at 214, 254, 280, 320 nm UV at 195-215 nm
Flow Rate Not specified 0.6-1.0 mL/min

| Application | Purity assay of synthesized compounds | Detection of dicyandiamide in cyanamide solution |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry (MS), provide a powerful tool for the comprehensive analysis of complex mixtures. asdlib.orgomicsonline.org This combination offers both the separation power of chromatography and the high selectivity and structural information provided by mass spectrometry. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly versatile for analyzing a wide range of compounds, including polar and nonpolar molecules. omicsonline.orgnih.gov A novel LC-MS/MS method has been developed for the quantification of seven different guanidine derivatives, including 2-cyanoguanidine, in environmental water samples. nih.gov This method combines solid-phase extraction for sample cleanup and concentration with LC-MS/MS for detection, achieving recoveries of 73-137%. nih.gov The use of isotope-labeled internal standards is recommended to ensure high accuracy by accounting for extraction loss and matrix effects. nih.gov In another application, 2-cyanoguanidine and melamine (B1676169) were analyzed simultaneously in food samples using LC-MS/MS with a column operated in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which is suitable for highly hydrophilic compounds. glsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and semi-volatile compounds. omicsonline.orgasiapharmaceutics.info Since guanidine compounds are generally not volatile, a derivatization step is often required before GC analysis. thermofisher.comanalytice.com For example, guanidine thiocyanate can be determined by GC-MS after derivatization. analytice.com Other methods involve derivatization with reagents like glyoxal or a combination of hexafluoroacetylacetone and ethyl chloroformate to make the guanidino compounds suitable for GC separation and detection. thermofisher.comoup.comresearchgate.net The coupling of GC with MS allows for the confirmation of these compounds with great resolution and sensitivity. chemijournal.com The Human Metabolome Database provides specific GC-MS spectral data for guanidine, noting the use of a 5%-phenyl-95%-dimethylpolysiloxane capillary column after derivatization. hmdb.ca

The combination of both LC-MS/MS and GC-MS can create a superior screening protocol, allowing a broader range of compounds to be identified efficiently and with high confidence. umich.edu

Quantitative Analysis Method Development for Research Applications

Developing a robust quantitative analysis method is essential for obtaining reliable and reproducible data in a research context. This process involves optimizing separation and detection parameters and validating the method's performance in terms of linearity, precision, accuracy, and sensitivity. thermofisher.comjchr.org

For guanidine compounds, quantitative methods have been developed using various analytical techniques. An ion chromatography (IC) based assay for guanidine in a simulated pharmaceutical formulation was validated for its quantitative performance. thermofisher.com The method demonstrated excellent linearity over a concentration range of 0.1 to 10 mg/L, with a coefficient of determination (R²) of 0.9999. thermofisher.com Assay precision was confirmed by injecting replicates at three different concentration levels, and accuracy was verified through spike-and-recovery studies. thermofisher.com

Similarly, a quantitative LC-MS/MS method for guanidine derivatives in water was developed and validated. nih.gov The accuracy and precision of this method were confirmed through seven replicate recovery studies, which showed recoveries between 73% and 137% with coefficients of variation from 2.1% to 5.8%. nih.gov The use of isotopically labeled surrogate compounds was crucial for achieving this high level of accuracy. nih.gov

HPLC methods with UV or fluorescence detection are also widely used for quantitative analysis. A rapid and sensitive HPLC method with fluorescence detection was developed for the quantitative analysis of methylguanidine and guanidine in physiological fluids, achieving sensitivity at the sub-nanomole level. nih.gov For 2-cyanoguanidine, quantitative analysis can be performed using HPLC with a Diode Array Detector (HPLC-DAD). researchgate.net Due to its extremely high UV absorbance, calibration curves for 2-cyanoguanidine can be established at low concentrations to suit expected levels in samples. researchgate.net An automated colorimetric method has also been developed for the determination of 2-cyanoguanidine in water, which was evaluated for a range of 0.1 to 30 mg/l.

Table 3: Key Validation Parameters for Quantitative Methods

Technique Analyte(s) Linearity (R²) LOD / LOQ Application Reference
Ion Chromatography Guanidine 0.9999 0.0045 mg/L / 0.0125 mg/L Pharmaceutical Formulation thermofisher.com
LC-MS/MS Guanidine Derivatives Not specified Not specified Environmental Water nih.gov
HPLC-Fluorescence Methylguanidine, Guanidine Not specified Sub-nanomole sensitivity Physiological Fluids nih.gov
GC-FID Guanidino Compounds >0.99 0.014–0.19 μg mL⁻¹ (LOD) Biological Fluids researchgate.net

Applications in Advanced Materials Science and Organic Synthesis

Role as a Synthetic Intermediate for Functional Organic Molecules

2-Cyanoguanidine is a versatile and cost-effective building block in organic synthesis due to its high nitrogen content and multiple reactive sites. It serves as a precursor for a wide array of nitrogen-containing compounds, including heterocyclic systems and complex guanidine (B92328) derivatives.

2-Cyanoguanidine is a valuable precursor for the synthesis of various nitrogen-rich heterocyclic compounds, such as triazines, pyrimidines, and tetrazoles. These heterocyclic scaffolds are of significant interest due to their presence in a wide range of biologically active molecules and functional materials.

1,3,5-Triazines: Amine-substituted 1,3,5-triazines, often referred to as guanamines, can be prepared through the condensation of 2-cyanoguanidine with nitriles. wikipedia.org This reaction provides a direct route to assembling the triazine core, a key structural motif in various industrial products, including resins, dyes, and agricultural chemicals. The synthesis can be catalyzed by acids, and the general reaction is depicted below:

Reactant 1Reactant 2Product
2-CyanoguanidineNitrile (R-C≡N)Amine-substituted 1,3,5-triazine (B166579)

Pyrimidines: 2-Cyanoguanidine can be employed in multicomponent reactions to synthesize functionalized pyrimidine (B1678525) derivatives. For instance, it reacts with malononitrile (B47326) and aromatic aldehydes in the presence of a base to yield 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines. nih.gov This one-pot synthesis offers an efficient pathway to complex pyrimidine structures.

Tetrazoles: While more complex, synthetic routes to 5-aminotetrazole, a key building block for many tetrazole derivatives, can start from dicyandiamide (B1669379) (2-cyanoguanidine). sciencemadness.org These routes often involve reaction with sodium azide, highlighting the role of 2-cyanoguanidine as a foundational C-N building block for highly nitrogenous ring systems.

The following table summarizes the types of heterocyclic systems synthesized from 2-cyanoguanidine and the general synthetic approaches.

Heterocyclic SystemSynthetic ApproachKey Reactants
1,3,5-TriazinesCondensation2-Cyanoguanidine, Nitriles
PyrimidinesOne-pot three-component reaction2-Cyanoguanidine, Malononitrile, Aromatic aldehydes
TetrazolesMulti-step synthesis2-Cyanoguanidine, Sodium azide

The reaction of 2-cyanoguanidine with amines is a fundamental method for the synthesis of N-substituted biguanides and other complex guanidine derivatives. nih.govbeilstein-journals.org These reactions can be influenced by the pH of the medium, and the use of an acid like acetic acid can facilitate the reaction by protonating the 2-cyanoguanidine, making it more susceptible to nucleophilic attack.

The general transformation involves the addition of an amine to the nitrile group of 2-cyanoguanidine. This process can be catalyzed by copper salts or proceed by heating a mixture of 2-cyanoguanidine and an amine hydrochloride. nih.govbeilstein-journals.org The reaction of a primary or secondary amine salt with a dicyanimide salt, which can be formed in situ, is another route to substituted 3-cyanoguanidines. google.com

The versatility of this reaction allows for the synthesis of a wide range of guanidine derivatives with diverse functionalities, which are of interest in medicinal chemistry due to their biological activities. researchgate.netscienceopen.comsci-hub.se For example, the reaction of ortho-substituted anilines with 2-cyanoguanidine can lead to cyclization, forming guanidino-heterocycles which can be considered "biguanide-like" structures. nih.govbeilstein-journals.org

A notable example is the synthesis of guanidinoacetic acid, a precursor to creatine, where dicyandiamide is a potential starting material in reactions with glycine. google.com

Contributions to Polymer and Resin Chemistry

2-Cyanoguanidine plays a significant role in polymer science, primarily as a curing agent for epoxy resins and as a component in flame retardant systems.

2-Cyanoguanidine, or dicyandiamide, is a well-established latent curing agent for epoxy resins. Latency means that it requires elevated temperatures to initiate the curing reaction, providing a long pot life at ambient temperatures, which is advantageous for many industrial applications. The curing mechanism involves the reaction of the amino and cyano groups of 2-cyanoguanidine with the epoxide groups of the resin, leading to a cross-linked, thermoset polymer network.

The curing process is complex and can be accelerated by the presence of various catalysts. While 2-cyanoguanidine itself is effective, its low solubility in many common solvents and resins can be a limitation. To address this, substituted cyanoguanidines have been developed to offer improved solubility and lower curing temperatures.

The following table outlines some key characteristics of 2-cyanoguanidine as an epoxy curing agent.

PropertyDescription
Type Latent curing agent
Activation Temperature Typically high (e.g., >150°C)
Advantages Long pot life, good thermal and mechanical properties of the cured resin
Disadvantages Low solubility in some resins, high curing temperature

2-Cyanoguanidine is utilized as a nitrogen-based flame retardant, often as a component of intumescent flame retardant (IFR) systems. additivebz.com Intumescent systems work by swelling upon heating to form a porous, insulating char layer on the surface of the polymer. This char layer acts as a barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles into the gas phase.

In these systems, 2-cyanoguanidine functions as a blowing agent (or gas source). additivebz.compinfa.eu Upon thermal decomposition, it releases non-combustible gases, primarily nitrogen, which cause the char to swell and form a protective foam. pinfa.eu

The components of a typical intumescent flame retardant system and the role of 2-cyanoguanidine are summarized below:

IFR ComponentFunctionExample
Acid SourcePromotes char formation through dehydrationAmmonium (B1175870) polyphosphate
Carbon SourceForms the charPentaerythritol
Blowing Agent Releases non-flammable gases to swell the char2-Cyanoguanidine , Melamine (B1676169)

The effectiveness of 2-cyanoguanidine as a flame retardant is attributed to several mechanisms:

Gas Phase: The release of inert nitrogen gas dilutes the flammable gases and oxygen in the surrounding atmosphere. pinfa.eu

Condensed Phase: It contributes to the formation of a stable char layer. pinfa.eu

Endothermic Decomposition: The decomposition of 2-cyanoguanidine is an endothermic process, which absorbs heat and cools the polymer substrate. pinfa.eu

Supramolecular Chemistry and Crystal Engineering Applications

The principles of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of 2-cyanoguanidine, with its multiple hydrogen bond donors (the amino groups) and acceptors (the nitrile nitrogen and the imine nitrogen), makes it an excellent candidate for forming predictable supramolecular assemblies.

Acetic acid, as a carboxylic acid, is a classic hydrogen-bonding component, capable of forming strong hydrogen bonds through its carboxyl group. scispace.comresearchgate.net The interaction between a carboxylic acid and a guanidinium (B1211019) group is a well-known and robust supramolecular synthon. While a specific co-crystal of acetic acid and 2-cyanoguanidine is not extensively detailed in the reviewed literature, the potential for strong and directional hydrogen bonding between these two molecules is high.

Based on the known hydrogen bonding patterns of the individual components, several potential supramolecular synthons could be expected to form between acetic acid and 2-cyanoguanidine:

Hydrogen Bond DonorHydrogen Bond AcceptorPotential Supramolecular Synthon
Acetic Acid (-COOH)2-Cyanoguanidine (imine N)R22(8) ring motif
Acetic Acid (-COOH)2-Cyanoguanidine (nitrile N)Linear hydrogen bond
2-Cyanoguanidine (-NH2)Acetic Acid (C=O)Linear or bifurcated hydrogen bonds

These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of such co-crystals is relevant for understanding molecular recognition processes and for the design of new materials with tailored properties, such as modified solubility or thermal stability. The formation of intramolecular hydrogen bonds involving 2-cyanoguanidine has been observed in metal complexes, demonstrating its versatile hydrogen-bonding capabilities. rsc.org Furthermore, supramolecular salts of aminoguanidinium with carboxylic acids have been prepared and structurally characterized, revealing extensive hydrogen-bonding networks. researchgate.net

Development of Novel Materials (e.g., carbon nitride nanosheets, dielectric coatings)

Carbon Nitride Nanosheets

2-Cyanoguanidine (also known as dicyandiamide) is a widely utilized precursor in the synthesis of graphitic carbon nitride (g-C3N4), a metal-free semiconductor with applications in photocatalysis. Recent research has demonstrated that the use of acetic acid in the synthesis process can significantly enhance the properties of the resulting carbon nitride nanosheets.

One method involves an acetic acid vapor etching strategy to facilitate the delamination of bulk polymeric carbon nitride into few-layered nanosheets rsc.org. Another approach uses an acetic acid pretreatment of the precursor material before thermal polymerization nih.gov. This pretreatment has been shown to improve the specific surface area (SSA) and reduce the interfacial charge transfer resistance of the resulting material. The enhanced surface area provides more active sites for catalytic reactions, contributing to improved performance nih.gov.

Table 1: Comparison of Graphitic Carbon Nitride Properties With and Without Acetic Acid Pretreatment
PropertyPristine Graphitic Carbon Nitride (GCN)Acetic Acid Modified Graphitic Carbon Nitride (ACN)
Specific Surface Area (SSA)Not specified21.89 m²/g
Bandgap2.73 eV2.77 eV
Conduction Band (vs NHE)-1.23 V-1.25 V
Valence Band (vs NHE)Not specified1.52 V
Metronidazole (B1676534) Removal Efficiency (300 min)76.1%100%

Data sourced from research on the photocatalytic removal of metronidazole nih.gov.

Dielectric Coatings

2-Cyanoguanidine is a well-established latent curing agent for epoxy resins, which are used extensively in the formulation of adhesives, powder coatings, and dielectric coatings for electronic components atamanchemicals.comrsc.org. When incorporated into an epoxy formulation, 2-cyanoguanidine remains stable at room temperature, allowing for extended pot life. Upon heating, it initiates a crosslinking reaction, resulting in a cured system with high thermal stability and excellent chemical resistance westlakeepoxy.com. The resulting cured epoxy resins exhibit favorable dielectric properties, such as a low dielectric constant, making them suitable for use as electrical insulating materials rsc.org. Research into a specific multifunctional epoxy resin cured with 2-cyanoguanidine demonstrated a low dielectric constant of 3.26 at 1000 kHz rsc.org.

Applications in Dye Fixing and Leather/Rubber Chemical Processing

Dye Fixing

The combination of acetic acid and 2-cyanoguanidine is particularly relevant in the textile industry for dye fixing. Acetic acid is commonly used in dyeing processes to adjust and maintain the pH of the dye bath, which is crucial for the optimal performance of many classes of dyes quora.comhhpfchem.comhhpfchem.com. 2-Cyanoguanidine is a key component in the synthesis of dye-fixing agents, typically through a condensation reaction with formaldehyde (B43269) to produce a cationic resin sarex.compengshengchem.com. This resin forms a film on the fiber surface, entrapping the dye molecule and improving the fabric's wet fastness properties sarex.com.

A patented formulation for a fabric color-fixing agent explicitly combines these two components with others to achieve enhanced performance. This formulation leverages the acidic environment provided by acetic acid and the resin-forming capability of 2-cyanoguanidine to improve the fastness of dyed fabrics behnmeyer.com.

Table 2: Example Formulations of a Fabric Color-Fixing Agent
ComponentFormulation 1 (parts by mass)Formulation 2 (parts by mass)Formulation 3 (parts by mass)
Chitosan quaternary ammonium salt8910
Epoxychloropropane654
Acetic acid11.52
2-Cyanoguanidine (Dicyandiamide)456
Distilled water505560

Data adapted from patent CN104179043B, which describes the preparation of a fabric color-fixing agent by heating the mixture to 60-65°C behnmeyer.com.

Leather/Rubber Chemical Processing

In leather manufacturing, 2-cyanoguanidine-based synthetic tanning agents, or "syntans," are used in the retanning process. These resin syntans, often products of dicyandiamide condensation, help to fill the looser parts of the leather, resulting in improved fullness and a tighter grain structure parth-international.co.indynaglycolsindia.comtytanorganics.com. This treatment is suitable for a wide range of leathers, including shoe upper, suede, and nubuck tytanorganics.com. Acetic acid is also used in various stages of leather processing, such as the pickling stage, to lower the pH of the hides before tanning.

In the rubber industry, 2-cyanoguanidine functions as a vulcanization accelerator pengshengchem.com. It can also be used in flame retardant additives for rubber formulations riverlandtrading.com. Acetic acid is employed as a coagulant for natural rubber latex, helping to solidify the rubber from its liquid latex form mdpi.com. While the two compounds serve distinct functions, both are utilized in the comprehensive chemical processing of rubber products.

Environmental Behavior and Transformation Mechanisms Excluding Ecotoxicity

Microbial and Abiotic Degradation Pathways in Environmental Compartments

In terrestrial and aquatic environments, the degradation of 2-cyanoguanidine is a slow process mediated by both abiotic and biotic mechanisms. Its persistence is influenced by environmental factors such as temperature, soil moisture, pH, and organic matter content tum.deatamanchemicals.com.

Abiotic Degradation: The initial step in the degradation of 2-cyanoguanidine in soil is often an abiotic, catalytic hydrolysis. This process involves the addition of a water molecule to 2-cyanoguanidine, transforming it into guanylurea (B105422). This reaction is reported to be catalyzed by surfaces of metal oxides, particularly iron oxides and hydroxides, present in the soil tum.de. Acidic or alkaline hydrolysis can also occur, leading to the formation of guanylurea salts or cyanurea, respectively google.com.

Microbial Degradation: While 2-cyanoguanidine itself has an inhibitory effect on some microorganisms, particularly nitrifying bacteria, several soil microbes have been shown to degrade it google.comresearchgate.net. The degradation is generally slow; studies in flooded sediments showed complete degradation under aerobic conditions required 34-44 weeks, while about two-thirds degraded within 60 weeks under anaerobic conditions. The process is primarily a co-metabolic or enzymatic breakdown nih.govmdpi.com.

Bacteria capable of utilizing 2-cyanoguanidine as a nitrogen source have been isolated, including species such as Rhodococcus sp. and Pseudomonas sp. researchgate.net. These microorganisms continue the degradation process initiated by abiotic hydrolysis. The microbial transformation of guanylurea involves further water addition, deamination (removal of amine groups), and decarboxylation (removal of carboxyl groups) to form guanidine (B92328) and then urea (B33335) tum.de. Urea is then rapidly hydrolyzed by the ubiquitous enzyme urease to ammonia (B1221849) and carbon dioxide, which are available for plant uptake or further microbial transformation tum.de.

The efficacy of 2-cyanoguanidine as a nitrification inhibitor is dependent on its slow degradation. It effectively suppresses the activity of ammonium-oxidizing bacteria, leading to longer retention of nitrogen in the ammonium (B1175870) form, which is less prone to leaching and denitrification than nitrate (B79036) atamanchemicals.comnih.govresearchgate.net.

Identification and Characterization of Environmental Transformation Products

The degradation of 2-cyanoguanidine proceeds through a series of identifiable intermediate compounds before its complete mineralization. The primary and subsequent transformation products are key to understanding its environmental behavior.

The principal degradation pathway and its products are outlined below:

2-Cyanoguanidine (Dicyandiamide) : The parent compound.

Guanylurea : Formed through the initial abiotic or biotic hydrolysis of 2-cyanoguanidine tum.degoogle.com. This is the major initial metabolite.

Guanidine : Formed from the microbial transformation of guanylurea tum.de.

Urea : A further breakdown product from guanidine tum.degoogle.com.

Ammonia (NH₃) and Carbon Dioxide (CO₂) : The final mineralization products, resulting from the enzymatic hydrolysis of urea tum.de.

Table 2: Major Transformation Products of 2-Cyanoguanidine in the Environment

Compound Name Chemical Formula Formation Pathway Environmental Significance
Guanylurea C₂H₆N₄O Hydrolysis of 2-cyanoguanidine tum.de Primary metabolite; less inhibitory to microbes than the parent compound.
Guanidine CH₅N₃ Microbial degradation of guanylurea tum.de Intermediate in the nitrogen mineralization pathway.
Urea CH₄N₂O Microbial degradation of guanidine tum.de A common nitrogen fertilizer, readily converted to ammonia.
Ammonia NH₃ Enzymatic hydrolysis of urea tum.de Plant-available nitrogen; can be nitrified to nitrate.

| Carbon Dioxide | CO₂ | Mineralization of the carbon backbone tum.de | Final product of organic matter decomposition. |

Studies using thin-layer chromatography have confirmed the presence of guanylurea and guanidine as metabolites during the bacterial degradation of 2-cyanoguanidine by species like Rhodococcus sp. and Pseudomonas sp. researchgate.net. The slow conversion through these steps is what allows 2-cyanoguanidine to function as a slow-release nitrogen source and nitrification inhibitor tum.deatamanchemicals.com.

Implications for Waste Management and Circular Economy Principles in Synthesis

The synthesis, use, and degradation of 2-cyanoguanidine have notable implications for waste management and align with the principles of a circular economy, particularly within the fertilizer industry greengubregroup.comgreengubregroup.comfertilizer.org.

Synthesis and Resource Efficiency: The traditional synthesis of 2-cyanoguanidine starts with calcium carbide, which is used to produce calcium cyanamide (B42294), a fertilizer in its own right. The calcium cyanamide is then converted to cyanamide, which dimerizes to form 2-cyanoguanidine google.com. This process can be integrated into industrial systems where by-products from other industries are utilized. For example, sulfur from oil and gas refining can be used to make sulfuric acid, and ammonium sulfate (B86663) from nylon production can be incorporated into fertilizers fertilizerseurope.com. Modern synthesis protocols also focus on being eco-friendly, inexpensive, and safe, using readily available reagents researchgate.net.

Application in Agriculture and Nutrient Cycling: As a slow-release fertilizer and nitrification inhibitor, 2-cyanoguanidine promotes resource efficiency in agriculture. By slowing the conversion of ammonium to nitrate, it reduces nitrogen loss to the environment through leaching and denitrification nih.govcambridge.org. This enhances the nitrogen use efficiency of crops, meaning less fertilizer is needed to achieve the same yield, thereby reducing the environmental footprint of food production.

Degradation and Nutrient Recovery: The degradation pathway of 2-cyanoguanidine represents a circular flow of nutrients. The compound breaks down into ammonia and carbon dioxide, which are essential for plant growth tum.de. This process effectively recycles the nitrogen within the soil system, making it available for crops and minimizing waste. This aligns with the core circular economy principle of keeping resources in use for as long as possible and recovering and regenerating products and materials at the end of their service life fertilizerseurope.commdpi.com. By turning industrial materials into a product that enhances agricultural sustainability and eventually breaks down into basic nutrients, the lifecycle of 2-cyanoguanidine serves as a model for circular economy practices in the chemical and agricultural sectors fertilizer.org.

Table of Referenced Compounds

Compound Name
Acetic acid
2-Cyanoguanidine (Dicyandiamide, DCD)
Cyanamide
Guanylurea
Guanidine
Urea
Ammonia
Carbon Dioxide
Nitrate
Ammonium
Calcium carbide
Calcium cyanamide
Sulfuric acid
Ammonium sulfate
Nitric oxide
Nitrous oxide

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies for Acetic Acid;2-Cyanoguanidine Species

The future synthesis of this compound species will be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency over traditional methods. researchgate.net

Current vs. Green Synthetic Routes for 2-Cyanoguanidine:

FeatureTraditional Method (Calcium Carbide)Emerging Green Methods
Starting Materials Calcium carbide (from coke and lime at high temp.), NitrogenUrea (B33335), Calcium Cyanamide (B42294) from alternative routes researchgate.net
Energy Consumption Very high (electric arc furnace) google.comLower, potentially utilizing microwave irradiation
Byproducts/Waste Significant solid waste (e.g., calcium hydroxide) Recyclable tail gas (ammonia, CO2), reduced solid waste researchgate.net
Process Simplicity Multi-step, hazardous intermediates google.comSimpler, safer process conditions

Future research will likely focus on a two-step green process:

Sustainable 2-Cyanoguanidine Production : Optimizing the synthesis of 2-cyanoguanidine from urea is a primary goal. This avoids the energy-intensive and waste-heavy calcium carbide process. researchgate.net Research into novel catalysts could further improve yields and reduce reaction temperatures.

The development of a one-pot synthesis, where precursors react to form the final salt without isolating intermediates, represents a significant long-term goal for efficiency and waste reduction.

Exploration of Novel Chemical Reactivity and Derivatization Pathways

The chemical structure of this compound, featuring a protonated guanidinium (B1211019) cation and a carboxylate anion, suggests a rich and underexplored reactivity profile. The 2-cyanoguanidinium cation itself possesses multiple reactive sites: the amino groups, the nitrile group, and the central carbon atom.

2-cyanoguanidine is a known precursor in the synthesis of various organic compounds, including melamine (B1676169), biguanides, and other heterocyclic systems. atamanchemicals.comwikipedia.orgriddhisiddhichemicals.com The reaction with acetic acid would protonate the basic guanidine (B92328) moiety, forming a guanidinium salt. This transformation is expected to modify its reactivity in several ways:

Altered Nucleophilicity : Protonation would decrease the nucleophilicity of the guanidine nitrogen atoms, potentially allowing for more selective reactions at the nitrile group.

Catalytic Activity : Guanidinium salts are known to act as organocatalysts. nih.gov Future research could explore the catalytic potential of this compound in reactions such as aza-Michael additions or cyclizations. nih.gov

Derivatization : The compound could serve as a versatile starting material. For instance, the amino groups could be functionalized, or the nitrile group could participate in cycloaddition reactions. The reaction of 2-cyanoguanidine with formic acid to produce 5-azacytosine, a pharmaceutical intermediate, suggests that similar reactions with other carboxylic acids or their derivatives could yield novel compounds.

A key research area will be to map the reaction landscape of this salt, exploring its condensation, cyclization, and addition reactions with various electrophiles and nucleophiles under different conditions. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the properties and reactivity of this compound before extensive lab work is undertaken. DFT has already been successfully applied to study the synthesis mechanism of 2-cyanoguanidine from calcium cyanamide and its adsorption behavior on metallic surfaces. researchgate.netmdpi.com

Future computational studies on this compound would focus on:

Structural and Electronic Properties : Modeling the precise geometry of the guanidinium-acetate ion pair, including the hydrogen bonding network between the cation and anion. This would clarify the charge distribution and identify the most reactive sites within the molecule.

Reaction Mechanisms : Simulating potential derivatization pathways to predict reaction barriers and identify the most likely products. DFT studies on the reactivity of guanidinium salts in tandem reactions have already shown promise in elucidating complex mechanisms. nih.gov

Spectroscopic Prediction : Calculating theoretical vibrational spectra (IR, Raman) to aid in the experimental characterization of the compound and its derivatives. researchgate.net

Material Property Simulation : Predicting bulk properties, such as crystal packing and stability, which are crucial for designing functional materials.

These computational insights will enable a rational design approach, guiding experimental efforts toward the most promising synthetic targets and applications.

Integration into Advanced Functional Materials with Tunable Properties

The unique combination of a highly functional guanidinium core and a simple carboxylate counter-ion makes this compound a promising building block for advanced materials.

Potential Applications in Materials Science:

Application AreaRole of this compoundPotential Advantages
Epoxy Resins Latent Curing AgentThe acetate (B1210297) counter-ion could lower the activation temperature compared to standard 2-cyanoguanidine (DICY), which requires temperatures of 180-200°C. mdpi.orgpolymerinnovationblog.com This allows for energy savings and use with more sensitive substrates.
Polymers & Composites Monomer or AdditiveThe guanidinium group can be incorporated into polymer backbones to enhance thermal stability or introduce specific binding sites. It could also act as a flame retardant additive. riddhisiddhichemicals.comniir.org
Supramolecular Materials Building BlockThe strong, directional hydrogen bonding between the guanidinium cation and the acetate anion is ideal for creating self-assembling systems like gels, liquid crystals, or molecular capsules. researchgate.netrsc.org
Ionic Liquids ComponentGuanidinium salts are a well-known class of ionic liquids. The properties (e.g., melting point, viscosity) could be tuned by modifying the guanidinium or carboxylate components.

A significant opportunity lies in its use as a modified latent curing agent for epoxy resins. Standard 2-cyanoguanidine is valued for its ability to create stable, one-component epoxy systems that cure only upon heating. yolatech.com The formation of the acetate salt may increase its solubility in the resin or lower the curing temperature, offering a more versatile and energy-efficient alternative to traditional DICY/urea accelerator systems. polymerinnovationblog.comresearchgate.net

Interdisciplinary Research with Other Fields of Chemical Science

The versatile structure of this compound positions it at the intersection of several chemical disciplines, creating opportunities for collaborative and innovative research.

Medicinal Chemistry : 2-cyanoguanidine is a crucial intermediate in the synthesis of the antidiabetic drug Metformin. sciencemadness.orgnbinno.com Research into new salt forms of active pharmaceutical ingredients (APIs) is a major area of drug development. This compound could be explored as a novel salt for existing drugs or as a precursor for new guanidine-containing therapeutic agents. riddhisiddhichemicals.com

Agricultural Science : 2-cyanoguanidine is an effective nitrification inhibitor, used in fertilizers to improve nitrogen efficiency and reduce greenhouse gas emissions (N₂O). atamanchemicals.comsciencebase.com The acetate salt may offer different solubility and release profiles in soil, potentially leading to the development of more effective slow-release fertilizers. thechemco.com

Supramolecular Chemistry : The guanidinium cation is renowned for its ability to bind strongly to oxoanions like carboxylates and phosphates through multiple hydrogen bonds. mit.edu This interaction is fundamental in molecular recognition and biological systems. researchgate.netrsc.org The this compound pair serves as a simple model system to study these interactions and to design more complex host-guest systems or self-assembling molecular architectures. mdpi.com

Coordination Chemistry : Guanidine derivatives are versatile ligands for a wide range of metal ions. mdpi.com The this compound compound could serve as a novel ligand, with potential applications in catalysis, sensing, or the development of new metal-organic frameworks (MOFs).

By bridging these fields, research into this compound can lead to advancements not only in fundamental chemistry but also in applied areas such as medicine, sustainable agriculture, and materials engineering.

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